molecular formula C77H58BF24IrNO2P- B14796527 ThrePHOX

ThrePHOX

Cat. No.: B14796527
M. Wt: 1719.3 g/mol
InChI Key: OYQSQQMXRUOJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ThrePHOX is a chiral phosphinooxazoline ligand that has gained prominence in the field of asymmetric catalysis. It is derived from threonine and features a unique stereochemistry that allows it to transmit chirality effectively. This compound ligands are known for their versatility and high enantioselectivity in various catalytic reactions, making them valuable tools in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: ThrePHOX ligands are typically synthesized from amino alcohols. The central intermediate in the synthesis is a derivative bearing a methoxycarbonyl group at the stereogenic center next to the oxazoline nitrogen atom. The addition of methylmagnesium chloride to this intermediate leads to a tertiary alcohol, which can then be acylated or silylated to produce this compound ligands with different steric demands .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yields and purity. The use of robust and reproducible reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Asymmetric Hydrogenation of 2,3-Diarylallyl Amines

ThrePHOX-iridium catalysts achieve high enantioselectivity in hydrogenating 2,3-diarylallyl amines to chiral amines (Table 1):

EntryCatalystConversion (%)ee (%)
12(S,P)-12 >9999
1917 >9992
20This compound>9990

Key findings :

  • (S,P)-12 outperforms non-P-stereogenic analogs (e.g., 17 ) and traditional this compound ligands .

  • Turnover frequencies (TOF) reach 124 h⁻¹ at 40°C with minimal ee loss (98% ee) .

  • Substrates with para-substituted aryl groups yield 98–99% ee, while ortho-substituted variants show slight reductions (96–98% ee) .

Reaction Optimization Parameters

Critical parameters for hydrogenation with this compound-iridium catalysts (Table 2):

EntryH₂ (bar)SolventCatalyst Loading (mol%)ee (%)
150DCM599
1050DCM199
1250DCM0.299

Optimization insights :

  • Dichloromethane (DCM) is optimal, while THF and EtOAc reduce activity .

  • Catalyst loading as low as 0.2 mol% maintains 99% ee and full conversion .

Comparison with Other PHOX Ligands

This compound’s P-stereogenic design enhances enantioselectivity compared to standard PHOX ligands:

  • In hydroamination reactions, Pd-ThrePHOX catalysts achieve >98:2 regioselectivity and 97% ee for allylic amines .

  • Non-P-stereogenic analogs (e.g., 17 ) show 8–10% lower ee in hydrogenation .

Mechanistic Insights

  • Inversion at phosphorus : Reaction with mesylate S2 proceeds with stereochemical inversion, critical for ligand efficacy .

  • DFT studies : Highlight the role of π-backbonding in stabilizing iridium intermediates during hydrogenation .

Scientific Research Applications

Asymmetric Hydrogenation

Iridium catalysts with P-stereogenic phosphinooxazoline ligands, such as ThrePHOX, have demonstrated high activity and enantioselectivity in the asymmetric hydrogenation of non-functionalized or minimally functionalized olefins .

Case Study: In one study, a family of P-stereogenic phosphinooxazoline iridium catalysts derived from L-threonine methyl ester was synthesized and used in the asymmetric hydrogenation of 2,3-diarylallyl amines . The catalyst (S<sub>P</sub>)-12 showed high activity and 99% ee (enantiomeric excess) . The study found that the selectivity and activity of the catalysts are influenced by the configuration of the phosphine fragment . Catalysts 17 and 18 (this compound) with a non-chiral P center showed lower enantioselectivity compared to (S<sub>P</sub>)-12 , which proves that the chiral tert-butylmethyl phosphine moiety is superior in terms of enantioinduction .

Olefins bearing para-substituents in the 2-aryl ring gave enantioselectivities ranging from 98% to 99% ee. Enantioselectivities were slightly reduced for certain ortho- and di-substituted substrates .

Other Applications

  • Synthesis of Tetrahydroquinolines (THQs) and Tetrahydroisoquinolines (THIQs): Enantioenriched THQs and THIQs, core structures in natural products and pharmaceuticals, can be prepared using propyl amines .
  • Organocatalytic Polymerization Reactions: Organic catalysts, including those used in polymerization reactions, have stimulated interest in generating new families of biodegradable materials and have been used in the synthesis of polyesters, polycarbonates, polysiloxanes, and polyacrylates .
  • Drug Delivery: Functionalized polymers that mimic the function of cell-penetrating peptides have been generated for the delivery of drugs, probes, and nucleic acids into cells, as well as injectable hydrogels and self-assembled nanoparticles for drug delivery .

Comparison with Other Ligands

LigandApplicationPerformance
MaxPHOXAsymmetric hydrogenation of alkene and imine substratesShows excellent results in asymmetric hydrogenation .
This compoundAsymmetric hydrogenation of 2,3-diarylallyl aminesHigh activity and enantioselectivity; however, non-P-stereogenic this compound showed inferior enantioselectivity compared to P-stereogenic catalysts .
PHOXEnantioselective intermolecular addition of aliphatic amines with acyclic 1,3-dienesUsed in a catalytic system with Pd for enantioselective reactions, yielding allylic amines with up to 93% ee . Electron-deficient phosphine ligand leads to a more active catalyst and is important for high levels of enantioselectivity .
NeoPHOXIridium-catalyzed asymmetric hydrogenation and palladium-catalyzed allylic substitutionHigh enantioselectivities achieved, comparable to the best NeoPHOX ligand . Complexes show high stability against oxygen and moisture .

Mechanism of Action

The mechanism by which ThrePHOX ligands exert their effects involves the transmission of chirality from the ligand to the substrate. The stereochemistry of this compound is positioned at the center of the backbone, allowing it to transmit chirality to both sides of the chelate. This unique feature enhances the enantioselectivity of the catalytic reactions in which this compound ligands are involved .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its ability to transmit chirality effectively to both sides of the chelate, resulting in higher enantioselectivities compared to its progenitors and derivatives. Its versatility and stability in various catalytic reactions make it a preferred choice for many synthetic applications .

Q & A

Basic Research Questions

Q. How do I formulate a research question on ThrePHOX that aligns with gaps in existing literature?

Begin with a systematic literature review using Boolean search terms (e.g., "this compound AND synthesis" OR "this compound AND catalytic properties") to identify understudied areas . Prioritize questions requiring synthesis of multiple studies, such as conflicting reports on this compound’s stability under varying pH conditions. Ensure questions are not answerable via simple searches but demand original data collection and analysis (e.g., "How does solvent polarity affect this compound’s catalytic efficiency?") .

Q. What experimental design principles apply to preliminary studies of this compound’s physicochemical properties?

Use controlled variables (e.g., temperature, solvent systems) and replicate experiments to establish baseline data. For example, in spectroscopic characterization, compare results across multiple instruments to mitigate equipment-specific biases . Include negative controls (e.g., reaction systems without this compound) to isolate its effects .

Q. How should I structure a research proposal to investigate this compound’s biological interactions?

Define objectives operationally: "Measure this compound’s binding affinity to Protein X via surface plasmon resonance (SPR) under physiological pH." Justify methods by citing prior studies using SPR for similar compounds . Address ethical considerations if using biological samples, such as declaring data anonymization protocols .

Advanced Research Questions

Q. How can I resolve contradictions in reported data on this compound’s thermal stability?

Conduct a meta-analysis of existing studies, noting variables like heating rates (e.g., 5°C/min vs. 10°C/min) and instrumentation (DSC vs. TGA). Replicate experiments under standardized conditions and apply statistical models (e.g., ANOVA) to identify confounding factors . Cross-validate findings using complementary techniques (e.g., XRD for crystallinity changes post-heating) .

Q. What methodologies are optimal for studying this compound’s reaction kinetics in complex matrices?

Use stopped-flow spectroscopy for rapid kinetic measurements in real-time . For heterogeneous systems (e.g., lipid membranes), employ fluorescence quenching assays to track this compound’s diffusion rates . Validate results with computational simulations (MD or DFT) to reconcile experimental and theoretical rate constants .

Q. How do I design a cross-disciplinary study to explore this compound’s environmental impacts?

Integrate chemical analysis (e.g., LC-MS for degradation products) with ecotoxicological assays (e.g., Daphnia magna mortality rates). Use mixed-methods frameworks to link mechanistic data (e.g., ROS generation by this compound) to ecological outcomes . Ensure sampling protocols account for spatial-temporal variability (e.g., seasonal soil pH fluctuations) .

Q. Data Analysis and Synthesis

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations. For high-throughput data, use machine learning (e.g., random forests) to identify predictors of toxicity across multiple cell lines . Address outliers via Grubbs’ test or robust regression methods .

Q. How can I synthesize conflicting findings in this compound’s catalytic mechanisms?

Develop a evidence table comparing methodologies (Table 1):

StudyMethodKey FindingLimitation
AFTIR + DFTHydrogen bonding stabilizes TSLimited to gas-phase
BNMR kinetics (in situ)Solvent entropy drives catalysisNo transition-state data

Propose a hybrid experimental-computational approach to reconcile discrepancies .

Q. Ethical and Reproducibility Considerations

Q. How do I ensure reproducibility in this compound synthesis protocols?

Document batch-specific parameters (e.g., reagent purity, stirring rates) and share raw data (e.g., NMR spectra, chromatograms) via repositories like Zenodo . Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

Q. What strategies mitigate bias in this compound’s bioactivity assays?

Implement blinding during data collection (e.g., labeling samples with random codes) . Use independent replicates across labs and validate findings with orthogonal assays (e.g., enzymatic activity vs. cellular viability) .

Properties

Molecular Formula

C77H58BF24IrNO2P-

Molecular Weight

1719.3 g/mol

IUPAC Name

cycloocta-1,5-diene;iridium;[2-(5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-1,3-diphenylpropan-2-yl]oxy-diphenylphosphane;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

InChI

InChI=1S/C37H34NO2P.C32H12BF24.C8H12.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-26,29,35H,27-28H2,1H3;1-12H;1-2,7-8H,3-6H2;/q;-1;;

InChI Key

OYQSQQMXRUOJGB-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5=CC=CC=C5)C6=CC=CC=C6.C1CC=CCCC=C1.[Ir]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.